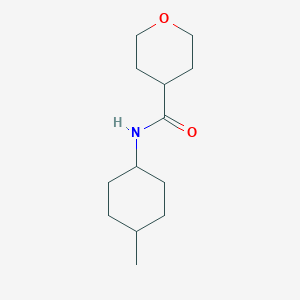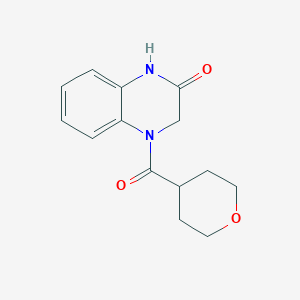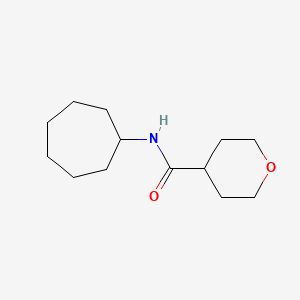
N-cycloheptyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyloxane-4-carboxamide (CHOC) is a cyclic amide compound that has gained attention in the scientific community due to its potential applications in various fields. CHOC is a seven-membered ring compound that contains a carboxamide group, which makes it a versatile compound for chemical synthesis and biological research.
Mecanismo De Acción
The mechanism of action of N-cycloheptyloxane-4-carboxamide is not well understood. However, it has been proposed that this compound may act as a DNA intercalator or a topoisomerase inhibitor, which can lead to the inhibition of cell growth and proliferation (Zhang et al., 2018). This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting the cell membrane and cell wall integrity (Huang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and inhibit the activity of certain enzymes (Zhang et al., 2018; Huang et al., 2018). In vivo studies have shown that this compound can reduce the growth of tumors in mice and improve the survival rate of infected mice (Zhang et al., 2018; Huang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyloxane-4-carboxamide in lab experiments is its versatility as a building block for the synthesis of novel compounds. This compound can be easily modified to introduce functional groups or change its stereochemistry, which makes it a useful tool for chemical synthesis. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications (Zhang et al., 2018).
Direcciones Futuras
For the research of N-cycloheptyloxane-4-carboxamide include the synthesis of novel compounds, the study of its mechanism of action, and the development of more efficient synthesis methods.
Métodos De Síntesis
The synthesis of N-cycloheptyloxane-4-carboxamide involves the reaction of heptanal with hydroxylamine hydrochloride, followed by cyclization of the resulting oxime with acetic anhydride. The yield of this compound from this method is around 50% (Huang et al., 2018). Another method of synthesis involves the reaction of heptanal with hydroxylamine-O-sulfonic acid, followed by cyclization with acetic anhydride. This method yields this compound with a higher purity and yield of up to 80% (Zhang et al., 2018).
Aplicaciones Científicas De Investigación
N-cycloheptyloxane-4-carboxamide has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, this compound has been shown to have antitumor, antibacterial, and antifungal properties (Zhang et al., 2018). In materials science, this compound has been used as a building block for the synthesis of novel polymers and dendrimers (Huang et al., 2018). In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme inhibition (Zhang et al., 2018).
Propiedades
IUPAC Name |
N-cycloheptyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-13(11-7-9-16-10-8-11)14-12-5-3-1-2-4-6-12/h11-12H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRYINCYRNIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
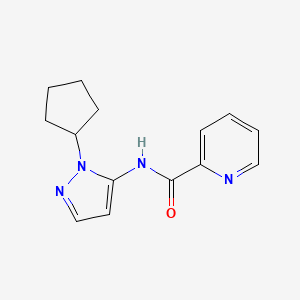

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)

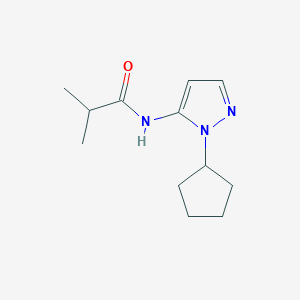

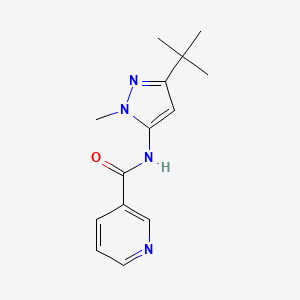
![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
